Rosuvastatin (Sodium)
Description
Rosuvastatin (sodium), a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a potent statin widely prescribed for managing hyperlipidemia and reducing cardiovascular risk. Its molecular formula is $ C{22}H{27}FN3NaO6S $, and it functions by lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides while elevating high-density lipoprotein cholesterol (HDL-C) . Formulation advancements, such as orally disintegrating tablets (ODTs) and pH-responsive nanovesicles, enhance its solubility and bioavailability, addressing its inherent hydrophobicity .
Properties
Molecular Formula |
C22H27FN3NaO6S |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1 |
InChI Key |
RGEBGDYYHAFODH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Overview
Mechanism of Action
Rosuvastatin works by inhibiting the HMG-CoA reductase enzyme, which plays a crucial role in cholesterol biosynthesis. This inhibition leads to decreased levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol while increasing high-density lipoprotein cholesterol (HDL-C) levels .
Indications
The primary indications for rosuvastatin include:
- Treatment of hyperlipidemia and dyslipidemia.
- Prevention of cardiovascular diseases, including myocardial infarction and stroke.
- Management of conditions such as familial hypercholesterolemia and primary dysbetalipoproteinemia .
Clinical Efficacy
Rosuvastatin has been extensively studied for its efficacy in reducing LDL-C levels. Notable findings include:
- JUPITER Trial : This landmark trial demonstrated that rosuvastatin significantly reduced the risk of major cardiovascular events by 44% compared to placebo in a population with elevated high-sensitivity C-reactive protein levels but without known cardiovascular disease .
- PULSAR Study : In patients with vascular occlusive disease, rosuvastatin was shown to outperform atorvastatin in achieving LDL-C targets and improving lipid profiles .
Safety Profile
While generally well-tolerated, rosuvastatin is associated with certain adverse effects. Key findings regarding safety include:
- Muscle-related Adverse Events : The incidence of myopathy and rhabdomyolysis is comparable to other statins, although a mild form of tubular proteinuria has been noted at higher doses (≥ 40 mg/day) .
- Renal Effects : Studies indicate that acute renal failure related to rhabdomyolysis is rare, with most cases occurring at non-approved dosages .
Emerging Research Applications
Recent studies have expanded the understanding of rosuvastatin's applications beyond traditional lipid-lowering effects:
- Anti-inflammatory Effects : Rosuvastatin exhibits anti-inflammatory properties by reducing markers such as high-sensitivity C-reactive protein, which is linked to cardiovascular risk .
- Endothelial Function Improvement : It enhances endothelial function through increased nitric oxide production, which may help mitigate atherosclerosis progression .
- QT Prolongation Risk : Recent analyses suggest that long-term use of rosuvastatin may be associated with QT prolongation; however, it does not correlate with increased mortality rates .
Case Studies
Case studies provide real-world insights into the applications and outcomes associated with rosuvastatin treatment:
- A retrospective analysis from a medical database indicated that patients on rosuvastatin had improved lipid profiles without significant increases in adverse events when monitored over a 22-year period .
- Another study utilized a physiologically based pharmacokinetic model to assess the drug's effects based on genetic variations in hepatic transporter activity, suggesting that individual responses to rosuvastatin can vary significantly depending on genetic factors .
Summary Table of Clinical Applications
| Application | Findings |
|---|---|
| Lipid Lowering | Significant reduction in LDL-C and total cholesterol levels. |
| Cardiovascular Risk Reduction | Decreased risk of myocardial infarction and stroke in high-risk populations. |
| Anti-inflammatory Effects | Reduction in inflammatory markers linked to cardiovascular disease. |
| Endothelial Function Improvement | Enhanced production of nitric oxide leading to improved endothelial health. |
| QT Prolongation Risk | Potential association with QT prolongation; requires further investigation for clinical relevance. |
Comparison with Similar Compounds
Table 1: LDL-C Reduction Across Statins (STELLAR Trial Data)
| Statin | Dose Range (mg) | Mean LDL-C Reduction (%) | HDL-C Increase (%) |
|---|---|---|---|
| Rosuvastatin | 10–80 | 45–55 | 7.7–9.6 |
| Atorvastatin | 10–80 | 36–51 | 2.1–6.8 |
| Simvastatin | 10–80 | 28–46 | 5.0–7.2 |
| Pravastatin | 10–40 | 20–34 | 4.5–6.0 |
- Rosuvastatin 10 mg achieves LDL-C reductions comparable to Atorvastatin 20 mg and Simvastatin 40 mg .
- At maximum FDA-approved doses (Rosuvastatin 40 mg vs. Atorvastatin 80 mg), Rosuvastatin achieves an 8.2% greater LDL-C reduction .
- Rosuvastatin also outperforms other statins in helping patients meet NCEP ATP III and European LDL-C goals (82–89% vs. 52–85% for Atorvastatin) .
Pharmacokinetics and Drug Interactions
- Transporter-Mediated Clearance : Rosuvastatin relies on OATP1B1, BCRP, and NTCP transporters, leading to 2-fold higher plasma exposure in Asians compared to Caucasians .
- DDI Risks : Coadministration with Roxadustat increases Rosuvastatin’s $ C_{\text{max}} $ by 30–50% due to transporter inhibition . Rifampicin reduces Rosuvastatin exposure by 28% via OATP1B1 induction .
Formulation Technologies
- Solubility Enhancement : Solid dispersions with HPMC/EC improve dissolution rates by 2.5-fold compared to pure drug .
- pH-Responsive Delivery : Gel beads with sodium acetate buffer enable controlled release (97% in 5 minutes at pH 7.4 vs. 60% at pH 4.0) .
- ODTs : Crosspovidone and sodium starch glycolate reduce disintegration time to <30 seconds, enhancing patient compliance .
Non-Lipid Effects
- Gut Microbiota : Rosuvastatin increases microbial diversity in ACS patients, whereas Atorvastatin decreases it .
- Anti-Inflammatory/Antioxidant : Rosuvastatin attenuates contrast-induced nephropathy by modulating nitric oxide, IL-6, and TNF-α .
- Neuroprotection: Pre-treatment reduces cerebral infarction volume by 40% via eNOS upregulation and caspase-3 inhibition .
Preparation Methods
Condensation and Silyl Group Introduction
The synthesis begins with the condensation of 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carbaldehyde (Formula II) with methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate in acetonitrile under reflux. The tert-butyldimethylsilyl (TBDMS) group protects the 3R-hydroxyl moiety, preventing undesired side reactions during subsequent steps.
Deprotection and Reduction
Hydrogen fluoride (HF) mediates the cleavage of the TBDMS group, yielding a dihydroxy intermediate. Regioselective reduction using sodium borohydride (NaBH₄) and diethylmethoxy borane selectively reduces the α,β-unsaturated ketone to the desired (3R,5S)-diol configuration. This step achieves >98% regioselectivity, critical for pharmacological activity.
Hydrolysis to Sodium Salt
The methyl ester intermediate undergoes hydrolysis with sodium hydroxide (NaOH) in ethanol at ambient temperature. Ethanol removal via distillation followed by ether addition precipitates rosuvastatin sodium with 85–92% yield. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| NaOH Concentration | 1.5–2.0 M | Minimizes ester皂化 side products |
| Temperature | 20–25°C | Prevents racemization |
| Solvent Ratio (EtOH:H₂O) | 3:1 | Enhances sodium salt solubility |
Asymmetric Reduction Approaches
Patent CA2725052A1 introduces an optimized asymmetric reduction protocol to bypass costly chromatographic purification. This method employs diisobutylaluminium hydride (DIBAL) for ketone reduction and resolves diastereomers via crystallization.
DIBAL-Mediated Ketone Reduction
The racemic ethyl 5,5-dimethoxy-3-oxopentanoate undergoes DIBAL reduction at −78°C, achieving 90% enantiomeric excess (ee) for the (5S)-configured alcohol. The low temperature suppresses competing pathways, ensuring high stereoselectivity.
Diastereomeric Salt Resolution
Racemic intermediates are resolved using (+)- or (−)-α-methylbenzylamine, forming diastereomeric salts separable by crystallization. This step elevates ee to >99.5%, meeting International Council for Harmonisation (ICH) guidelines for pharmaceutical purity.
Sodium Salt Formation and Purification
Hydrolysis with NaOH in tetrahydrofuran (THF)-water (4:1) at 40°C yields rosuvastatin sodium, which is purified via antisolvent crystallization using ethyl acetate. This eliminates column chromatography, reducing production costs by ~30%.
Cyanide-Free Total Synthesis
The 22-step route described in Angewandte Chemie (2022) avoids cyanide reagents, addressing safety and environmental concerns. Key innovations include:
Oxa-Michael Addition for Side-Chain Elaboration
A palladium-catalyzed oxa-Michael addition constructs the heptenoic acid backbone without cyanohydrin intermediates. Using [(η³-C₃H₅)PdCl]₂ and (R)-BINAP, the reaction achieves 94% yield and 97% ee.
Enzymatic Desymmetrization
Lipase-mediated hydrolysis of a meso-diacetate intermediate introduces the 3R-hydroxyl group with 99% ee, replacing traditional silyl protection.
Final Hydrolysis and Salt Formation
Saponification with NaOH in methanol-water (9:1) followed by ion-exchange chromatography yields rosuvastatin sodium at 76% overall yield.
Comparative Analysis of Industrial Methods
| Method | Steps | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Silyl Protection | 9 | TBDMS-Cl, NaBH₄, NaOH | 85–92 | 98.5 | High |
| Asymmetric Reduction | 7 | DIBAL, α-methylbenzylamine | 78–84 | 99.5 | Moderate |
| Cyanide-Free Synthesis | 22 | [(η³-C₃H₅)PdCl]₂, Lipase | 70–76 | 99.8 | Low |
Advantages and Limitations:
Challenges in Industrial Production
Q & A
Basic: How to design a randomized controlled trial (RCT) evaluating Rosuvastatin’s efficacy in primary cardiovascular prevention?
Answer:
Key considerations include:
- Population selection : Focus on individuals with elevated high-sensitivity C-reactive protein (hs-CRP ≥2.0 mg/L) but low LDL-C (<130 mg/dL) to isolate anti-inflammatory effects .
- Endpoints : Composite outcomes (e.g., myocardial infarction, stroke, cardiovascular death) reduce sample size requirements. Use time-to-event analysis with hazard ratios and 95% confidence intervals .
- Dosage : 20 mg/day demonstrated optimal LDL-C reduction (50%) and hs-CRP suppression (37%) in JUPITER and other trials .
- Ethics : Include stopping rules for efficacy/safety, as done in trials halted early due to significant benefit .
Basic: What validated analytical methods quantify Rosuvastatin in plasma and formulations?
Answer:
- HPLC : Reverse-phase methods using C18 columns (e.g., 5 μm, 250 × 4.6 mm) with UV detection (λ = 242–254 nm). Validation requires linearity (1–50 μg/mL), precision (RSD <2%), and recovery (>98%) .
- LC-MS/MS : Electrospray ionization (ESI) in positive mode with deuterated internal standards (e.g., rosuvastatin-d6). Lower limit of quantification (LLOQ): 0.1 ng/mL in human plasma .
- Sample preparation : Solid-phase extraction (e.g., Oasis HLB cartridges) or protein precipitation with acetonitrile .
Advanced: How to reconcile contradictory outcomes of Rosuvastatin in different populations (e.g., hemodialysis vs. primary prevention)?
Answer:
- Confounding factors : In hemodialysis patients (AURORA trial), comorbidities (e.g., chronic inflammation, vascular calcification) may override statin benefits. Adjust for albuminuria and secondary hyperparathyroidism .
- Trial design limitations : Primary prevention trials (e.g., JUPITER) excluded renal impairment. Subgroup analyses for glomerular filtration rate (GFR) stratification are critical .
- Biomarker discordance : LDL-C reduction does not correlate with cardiovascular risk in end-stage renal disease, necessitating alternative endpoints (e.g., arterial stiffness) .
Advanced: What methodologies optimize Rosuvastatin’s bioavailability via self-nanomicellar dispersions (SNEDDS)?
Answer:
- Formulation design : Use central composite design (CCD) to optimize microcrystalline cellulose (MCC) and croscarmellose sodium levels. Target responses: tablet hardness (≥4 kg), disintegration time (≤15 min), and drug release (≥85% at 40 min) .
- Lipid-based carriers : Capryol 90 (oil), Labrasol (surfactant), and Transcutol HP (co-surfactant) enhance solubility. Validate stability under accelerated conditions (40°C/75% RH for 6 months) .
Advanced: How does Rosuvastatin’s inhibition of hERG channels impact cardiac safety profiling?
Answer:
- In vitro assays : Patch-clamp studies show IC₅₀ = 195 nM for hERG current blockade, prolonging action potential duration (APD) in cardiomyocytes. Use Langendorff-perfused hearts to monitor QT interval changes .
- Clinical relevance : Although myopathy is rare, screen for SLCO1B1 polymorphisms (e.g., rs4149056) to identify patients at risk for statin-induced arrhythmias .
Basic: What statistical approaches assess Rosuvastatin’s effect on lipoprotein(a) [Lp(a)]-associated residual risk?
Answer:
- Multivariable Cox models : Adjust for baseline Lp(a) levels (≥50 nmol/L vs. <50 nmol/L) and stratified analyses by ethnicity (higher Lp(a) in Black participants). Hazard ratios per 1-SD increment in Lp(a) should be reported .
- Interaction testing : Evaluate whether Rosuvastatin’s Lp(a)-lowering effect (median change: 0%) modifies cardiovascular outcomes independently of LDL-C .
Advanced: How to validate a physiologically based pharmacokinetic (PBPK) model for Rosuvastatin?
Answer:
- Software : GastroPlus™ or PK-Sim® with input parameters: solubility (0.11 mg/mL), logP (0.93), and transporter kinetics (OATP1B1 Km = 5.4 μM) .
- Validation metrics : Compare simulated vs. observed AUC and Cmax (fold error ≤2). Incorporate PET imaging data to verify hepatic uptake .
- Food-effect modeling : Adjust bile salt concentrations postprandially to predict absorption delays (Tmax shift from 3 to 5 hrs) .
Basic: What biomarkers monitor Rosuvastatin-induced myopathy in clinical trials?
Answer:
- Primary biomarkers : Serum creatine kinase (CK) levels >10× upper limit of normal (ULN) with myalgia. Regular monitoring at baseline, 12 weeks, and annually .
- Genetic markers : SLCO1B1 c.521T>C polymorphism (rs4149056) increases myopathy risk 4.5-fold. Pre-screen high-dose (40 mg) trial participants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
